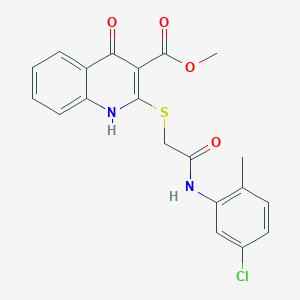

Methyl 2-((2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O4S/c1-11-7-8-12(21)9-15(11)22-16(24)10-28-19-17(20(26)27-2)18(25)13-5-3-4-6-14(13)23-19/h3-9H,10H2,1-2H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRIUQSRRUWXLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=C(C(=O)C3=CC=CC=C3N2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-((2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a quinoline core, which is often associated with various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 399.88 g/mol. The compound features a chloro-substituted phenyl group, which may enhance its biological activity through interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those linked to cancer cell proliferation and survival.

- Receptor Modulation : It has the potential to interact with various receptors, influencing signaling pathways associated with inflammation and apoptosis.

- Antioxidant Activity : The presence of functional groups may confer antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Activity

Several studies have investigated the anticancer properties of similar compounds within the quinoline class. For instance:

- Cell Line Studies : Research indicates that quinoline derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. These studies often utilize assays such as MTT and LDH to assess cell viability and cytotoxicity .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| B | PC3 (Prostate Cancer) | 20 | Cell cycle arrest |

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Anti-inflammatory Properties

Compounds with quinoline structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may also possess similar activities.

Case Studies and Research Findings

- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of quinoline showed significant anticancer activity through apoptosis induction in human cancer cell lines. The study highlighted the importance of substituents on the phenyl ring in enhancing biological activity .

- Antimicrobial Efficacy : In another study, a related quinoline compound demonstrated potent antimicrobial activity against Gram-positive bacteria, suggesting that modifications in the side chains could lead to enhanced efficacy against resistant strains .

- In Vivo Studies : Animal models have been used to assess the therapeutic potential of similar compounds. Results indicated significant tumor reduction in treated groups compared to controls, supporting further investigation into clinical applications .

Q & A

Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step condensation reactions. Key steps include:

- Thioether linkage formation : Reaction of a thiol-containing intermediate (e.g., 2-mercaptoacetamide derivatives) with a halogenated quinoline precursor under basic conditions (e.g., KOH in acetonitrile) to form the thioether bond .

- Amide coupling : Condensation of 5-chloro-2-methylphenylamine with a keto-ethylthio intermediate using acetic acid (AcOH) under reflux (3–5 hours) to ensure efficient amide bond formation .

- Quinoline core assembly : Cyclization via Hantzsch-type reactions or Pd-catalyzed reductive cyclization, where formic acid derivatives act as CO surrogates to stabilize intermediates .

Q. Critical factors for yield optimization :

- Temperature control : Reflux conditions (100–110°C) for cyclization steps.

- Catalyst selection : Palladium-based catalysts improve regioselectivity in quinoline formation .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing structural integrity?

- NMR spectroscopy : 1H/13C NMR to confirm proton environments and carbon frameworks, with 2D NMR (COSY, HSQC) resolving stereochemical ambiguities .

- X-ray crystallography : Resolves crystal packing and confirms absolute configuration, as demonstrated in structurally similar 1,4-dihydroquinoline derivatives .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- IR spectroscopy : Identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different in vitro models?

Discrepancies may arise from:

- Assay variability : Differences in cell lines (e.g., cancer vs. normal cells) or incubation times. Standardize protocols using controls like doxorubicin for cytotoxicity comparisons .

- Solubility limitations : Use dimethyl sulfoxide (DMSO) with concentrations ≤0.1% to avoid solvent toxicity artifacts .

- Metabolic instability : Pre-incubate compounds with liver microsomes to assess metabolic degradation rates .

Q. Methodological approach :

- Dose-response profiling : Test across a broad concentration range (nM to μM) to identify IC50 consistency.

- Structural analogs : Compare with derivatives (e.g., ethyl 5-acetyl-thiophene-3-carboxylate) to isolate pharmacophore contributions .

Q. What computational approaches predict the reactivity of the thioether and quinoline moieties under varying pH conditions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic (thioether) and electrophilic (quinoline carbonyl) sites. Use B3LYP/6-31G* basis sets for accuracy .

- Molecular Dynamics (MD) simulations : Model solvation effects in aqueous buffers (pH 4–10) to predict hydrolysis susceptibility of the thioether bond .

- pKa prediction tools : Software like MarvinSketch estimates protonation states of the quinoline nitrogen and thioether sulfur, guiding stability studies .

Q. How does the 5-chloro-2-methylphenyl substituent influence electronic properties and binding interactions?

- Electron-withdrawing effects : The chloro group decreases electron density on the quinoline ring, enhancing electrophilicity at the 4-oxo position for nucleophilic attacks .

- Steric effects : The methyl group ortho to the amine restricts rotational freedom, potentially improving target binding (e.g., enzyme active sites) via reduced entropy penalties .

- Comparative studies : Replace with 4-methoxyphenyl () or 3,4,5-trimethoxyphenyl () to evaluate substituent-dependent activity trends.

Q. What strategies improve the compound’s stability during long-term storage?

- Lyophilization : Freeze-dry the compound in amber vials under argon to prevent oxidative degradation of the thioether group .

- Temperature control : Store at –20°C in desiccated conditions; avoid repeated freeze-thaw cycles.

- Stability-indicating assays : Use HPLC-PDA to monitor degradation products (e.g., quinoline-3-carboxylic acid from ester hydrolysis) .

Q. How can enantiomeric purity be ensured during synthesis?

- Chiral chromatography : Use CHIRALPAK® columns with hexane/isopropanol mobile phases to separate diastereomers .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed steps to enforce stereoselectivity .

- Circular Dichroism (CD) : Verify optical activity post-synthesis, comparing with racemic mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.